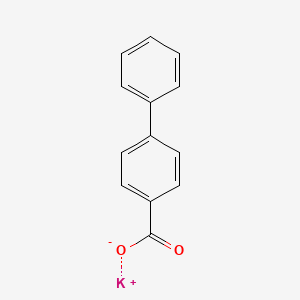

4-Biphenylcarboxylic acid potassium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

62698-50-4 |

|---|---|

Molecular Formula |

C13H10KO2 |

Molecular Weight |

237.31 g/mol |

IUPAC Name |

potassium;4-phenylbenzoate |

InChI |

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15); |

InChI Key |

BHKXNUJWGQEUHF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O.[K] |

Other CAS No. |

62698-50-4 |

Related CAS |

92-92-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Biphenylcarboxylic Acid Potassium Salt

Established Synthetic Routes to 4-Biphenylcarboxylic Acid

The synthesis of 4-biphenylcarboxylic acid serves as the foundational step before the formation of its potassium salt. The primary methods involve creating the core biphenyl (B1667301) structure through cross-coupling reactions or by oxidizing a pre-existing biphenyl framework.

Palladium-Catalyzed Cross-Coupling Approaches: Suzuki-Miyaura Coupling Protocols and Variations

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming the carbon-carbon bond between the two phenyl rings of the biphenyl structure. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. gre.ac.uk For the synthesis of 4-biphenylcarboxylic acid, common reactants are 4-halobenzoic acids (such as 4-bromobenzoic acid or 4-iodobenzoic acid) and phenylboronic acid. researchgate.netchemicalbook.com

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. kochi-tech.ac.jp Various research efforts have focused on optimizing this reaction by exploring different catalysts, bases, and solvent systems to improve yields and reaction conditions. researchgate.netacs.org For instance, the use of a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to produce yields greater than 90% at room temperature in water. researchgate.netdntb.gov.ua Large-scale syntheses have been developed using Pd/C as a catalyst in a methanol/water solvent system, which is noted for being an inexpensive, efficient, and environmentally friendlier approach. acs.orgtandfonline.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acid Synthesis This is an interactive table. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | Room Temp. | >90 | researchgate.netdntb.gov.ua |

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | Cs₂CO₃ | Water | Room Temp. | 98 | researchgate.net |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified | 64 | acs.org |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C | Not specified | MeOH/H₂O | Not specified | Improved | acs.org |

| Halobenzoic acids | Aryl boronic acids | Palladium catalyst | Not specified | Aqueous (Biphasic) | Reflux | 94.5 | scirp.org |

| 4-Iodobenzoic acid | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | chemicalbook.com |

Oxidative Methodologies from Biphenyl Precursors

An alternative synthetic strategy involves the oxidation of a functional group on a pre-formed biphenyl molecule. This approach is viable when a suitable biphenyl precursor is readily available. One documented method is the oxidation of 4,4'-diisopropylbiphenyl (B92181) with molecular oxygen in the presence of a cobalt and/or manganese catalyst. google.com Another common laboratory-scale synthesis involves the oxidation of 4-acetylbiphenyl (B160227) using a strong oxidizing agent like potassium permanganate. chemicalbook.com These oxidative routes provide a direct conversion to the carboxylic acid functionality on the biphenyl scaffold. acs.org

Formation of Potassium Salt via Acid-Base Neutralization Reactions

The conversion of 4-biphenylcarboxylic acid to its corresponding potassium salt, potassium biphenyl-4-carboxylate, is achieved through a standard acid-base neutralization reaction. In this process, the carboxylic acid is treated with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). The acidic proton of the carboxyl group (-COOH) is transferred to the base, resulting in the formation of the carboxylate anion (-COO⁻) and the potassium cation (K⁺), which form the ionic salt. researchgate.net This reaction is typically performed in a suitable solvent, and the resulting salt can often be isolated by precipitation or evaporation of the solvent. The formation of the potassium salt is confirmed by the appearance of a characteristic carboxylate band in spectroscopic analysis. researchgate.net The potassium salt of 4-phenylbenzoic acid is explicitly noted in chemical databases. nih.gov

Advanced Derivatization for Tailored Functionality in Research Applications

The carboxylic acid group of 4-biphenylcarboxylic acid is a versatile functional handle for a wide range of derivatization reactions, enabling the synthesis of molecules with tailored properties for various research applications. ajgreenchem.com

One common strategy is to convert the carboxylic acid into a more reactive intermediate, such as 4-biphenylcarbonyl chloride, by treating it with an agent like thionyl chloride. chemicalbook.com This acid chloride can then readily react with various nucleophiles to form esters, amides, and other derivatives. chemicalbook.com

In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure," and its derivatives are of significant interest. gre.ac.uk For example, 4-biphenylcarboxylic acid has been used as a starting material to synthesize complex amide derivatives, such as 5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl amides, which have been evaluated for potential anti-inflammatory activity. researchgate.net Other research has focused on creating small molecule biphenyl carboxylic acids as potential anticancer agents. ajgreenchem.com

In analytical chemistry, derivatization is used to enhance the detection and separation of carboxylic acids. Reagents can be used to modify the carboxylic acid group to introduce a fluorescent tag or a group that improves ionization for mass spectrometry (MS) analysis, such as in liquid chromatography-mass spectrometry (LC-MS) methods. nih.govmdpi.com

Principles and Practice of Green Chemistry in Biphenylcarboxylic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of biphenyl carboxylic acids to reduce environmental impact and improve efficiency. tandfonline.com A major focus has been on modifying the Suzuki-Miyaura coupling reaction. researchgate.netdntb.gov.ua Key advancements include:

Use of Aqueous Solvents: Performing the reaction in water instead of organic solvents reduces volatile organic compound (VOC) emissions and simplifies product isolation. researchgate.netacs.orgdntb.gov.ua

Development of Recyclable Catalysts: The creation of water-soluble, supported palladium nanocatalysts, such as those on a fullerene backbone, allows for the catalyst to be recovered and reused over multiple cycles without a significant loss of activity. researchgate.net

Mild Reaction Conditions: Optimizing reactions to proceed at room temperature, as demonstrated with certain nanocatalysts, significantly lowers energy consumption compared to traditional methods that require heating. researchgate.net

High Atom Economy: The Suzuki coupling itself is an atom-economical reaction, and further process optimization, such as developing one-pot procedures, minimizes waste by reducing the number of intermediate isolation and purification steps. acs.org

These green approaches not only make the synthesis more sustainable but can also lead to more efficient and cost-effective production on both laboratory and industrial scales. acs.orgtandfonline.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research Contexts

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Complex Systems

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the unambiguous assignment of a molecule's structure.

For 4-biphenylcarboxylic acid, the parent acid of the potassium salt, ¹H and ¹³C NMR spectroscopy provides a definitive fingerprint of its molecular structure. chemicalbook.comnih.gov The ¹H NMR spectrum shows distinct signals for the aromatic protons. The protons on the carboxylated ring typically appear as two doublets, while the protons on the terminal phenyl ring produce a more complex multiplet. chemicalbook.com The acidic proton of the carboxyl group is also observable, often as a broad singlet at a significantly downfield chemical shift. chemicalbook.com

The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the carboxylic acid group is particularly characteristic, appearing at a downfield position. The quaternary carbons and the protonated carbons of the two phenyl rings can be distinguished, confirming the biphenyl (B1667301) framework. chemicalbook.com

When 4-biphenylcarboxylate is incorporated into supramolecular systems, such as host-guest complexes or self-assembled structures, NMR spectroscopy can detect changes in the chemical shifts of the protons and carbons. These changes provide insights into the specific interactions (e.g., hydrogen bonding, π-stacking) that govern the formation of the supramolecular architecture.

Table 1: Representative NMR Data for 4-Biphenylcarboxylic Acid Data presented for the parent acid in DMSO-d₆ as a representative example. chemicalbook.com

| Spectrum Type | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | ~13.0 | Carboxylic acid proton (-COOH) |

| ¹H NMR | ¹H | ~8.07 | Aromatic protons ortho to -COOH |

| ¹H NMR | ¹H | ~7.82 | Aromatic protons meta to -COOH |

| ¹H NMR | ¹H | ~7.75 | Aromatic protons on the terminal phenyl ring |

| ¹H NMR | ¹H | ~7.52-7.44 | Aromatic protons on the terminal phenyl ring |

| ¹³C NMR | ¹³C | ~167 | Carbonyl carbon (-COOH) |

| ¹³C NMR | ¹³C | ~145-126 | Aromatic carbons |

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and identifying transient intermediates, thereby elucidating reaction mechanisms. The synthesis of substituted biphenyl carboxylic acids, for instance, often proceeds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net

In a typical synthesis of 4-biphenylcarboxylic acid from 4-bromobenzoic acid and phenylboronic acid, ¹H NMR can be used to track the reaction's progress. researchgate.net Researchers can monitor the disappearance of the distinct signals corresponding to the protons of the starting materials and the simultaneous appearance of the characteristic peaks of the 4-biphenylcarboxylic acid product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net By using specialized NMR techniques, it is sometimes possible to detect and characterize short-lived organopalladium intermediates that are crucial to the catalytic cycle.

X-ray Crystallography for Deterministic Structural Characterization

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution. nih.gov This technique is indispensable for characterizing the precise geometry, connectivity, and packing of molecules in the solid state.

The deprotonated form of 4-biphenylcarboxylic acid, the 4-biphenylcarboxylate anion, is an excellent "linker" or "strut" for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Its rigid, linear shape and terminal carboxylate group allow it to connect metal ions or clusters into extended, often porous, networks.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the structure of these complex materials. rsc.orgnih.gov By analyzing the diffraction pattern of a single crystal, researchers can precisely map the atomic positions of the metal centers, the 4-biphenylcarboxylate linkers, and any guest molecules within the pores. nih.govresearchgate.net This information reveals the network's topology, pore size and shape, and the specific coordination mode of the carboxylate group to the metal ions. Such detailed structural knowledge is critical for understanding the material's properties, such as gas storage capacity or catalytic activity. researchgate.netnih.gov The challenge often lies in growing single crystals of sufficient size and quality for SCXRD analysis, a common issue in MOF chemistry. rsc.org

Table 2: Example Crystallographic Data for a Metal-Organic Framework Illustrative data for a hypothetical MOF incorporating a biphenyl-dicarboxylate linker, demonstrating typical parameters obtained from SCXRD.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.56 |

| b (Å) | 18.23 |

| c (Å) | 12.89 |

| β (°) | 98.54 |

| Volume (ų) | 2450.7 |

In the absence of metal ions, 4-biphenylcarboxylic acid and its salts, like the potassium salt, can form intricate supramolecular assemblies in the solid state, held together by non-covalent interactions. rsc.orgmdpi.com X-ray diffraction reveals how these molecules pack in a crystal lattice.

Advanced Mass Spectrometry for Elucidating Fragmentation Mechanisms and Confirming Molecular Identity in Novel Constructs

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. numberanalytics.com It is highly sensitive and is used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern.

For 4-biphenylcarboxylic acid, electron ionization (EI) mass spectrometry results in a distinct pattern. nist.gov The molecular ion peak [M]⁺• is typically strong due to the stability of the aromatic system, confirming the molecular weight of 198.22 g/mol . nih.govnist.gov The fragmentation is characterized by several key losses:

Loss of -OH (M-17): Cleavage of the hydroxyl group from the carboxylic acid.

Loss of -COOH (M-45): Cleavage of the entire carboxyl group, leading to a biphenyl cation radical at m/z 153. libretexts.orgmiamioh.edu

Biphenyl fragments: The biphenyl cation itself can show further fragmentation, although the biphenyl moiety (m/z 152-154) is a prominent feature. nist.govmassbank.eu

When 4-biphenylcarboxylic acid potassium salt is part of a novel, larger construct, such as a coordination complex or a functionalized material, advanced MS techniques like Electrospray Ionization (ESI) are often used. ESI is a soft ionization technique that can ionize large, non-volatile molecules with minimal fragmentation. This allows for the confirmation of the molecular identity of the entire construct. Tandem mass spectrometry (MS/MS) can then be employed to selectively fragment the parent ion, providing structural information about how the 4-biphenylcarboxylate moiety is connected within the larger assembly. numberanalytics.comresearchgate.net This is crucial for verifying the success of a synthesis and confirming the structure of new materials. nih.gov

Table 3: Characteristic Mass Spectrometry Fragments for 4-Biphenylcarboxylic Acid nist.govlibretexts.org

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 198 | [C₁₃H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 181 | [M - OH]⁺ | Loss of hydroxyl radical |

| 153 | [M - COOH]⁺ | Loss of carboxyl group |

| 152 | [C₁₂H₈]⁺• | Loss of H from the biphenyl fragment |

Vibrational Spectroscopy (Infrared and Raman) for Probing Functional Group Interactions and Vibrational Signatures within Hybrid Materials

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the structural characteristics of "this compound" and its derivatives. These methods provide detailed insights into the molecular vibrations, allowing for the identification of functional groups and the elucidation of intermolecular interactions within hybrid materials and coordination polymers.

In the context of 4-Biphenylcarboxylic acid (BCA), the vibrational spectra are dominated by the characteristic modes of the carboxylic acid group and the biphenyl framework. A comparative analysis of the Fourier Transform Infrared (FT-IR) and FT-Raman spectra of BCA reveals key vibrational frequencies. The hydroxyl stretching vibrations of the carboxylic acid group are typically observed in the range of 3700–3550 cm⁻¹. However, intermolecular hydrogen bonding can lower this frequency to the 3500–3200 cm⁻¹ region. tandfonline.com

The formation of the potassium salt from 4-biphenylcarboxylic acid leads to significant changes in the vibrational spectrum, particularly in the region of the carboxyl group. The deprotonation of the carboxylic acid to form the carboxylate anion (COO⁻) results in the disappearance of the broad O-H stretching band. In its place, two new characteristic bands appear: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. Generally, for potassium carboxylates, these bands are found in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netresearchgate.net The precise positions of these bands are sensitive to the coordination environment of the carboxylate group and can indicate the nature of its interaction with the potassium ion or other metal centers in hybrid materials.

The biphenyl moiety also presents a series of characteristic vibrational modes. The carbon-carbon stretching vibrations within the phenyl rings are prominent and typically appear in the ranges of 1625–1590 cm⁻¹, 1575–1590 cm⁻¹, 1470–1540 cm⁻¹, 1430–1465 cm⁻¹, and 1280–1380 cm⁻¹. tandfonline.com For instance, C-C stretching vibrations for BCA have been identified around 1600, 1580, 1490, and 1440 cm⁻¹. tandfonline.com The C-H stretching vibrations of the phenyl rings are observed at higher frequencies, typically above 3000 cm⁻¹. In BCA, these have been assigned at 3059 and 3022 cm⁻¹ in the FT-IR spectrum and 3062 cm⁻¹ in the FT-Raman spectrum. tandfonline.com

Furthermore, the C-C bridge bond stretching mode between the two phenyl rings is another key signature, observed around 1280 cm⁻¹. researchgate.net The planarity and orientation of the biphenyl rings can be inferred from the vibrational spectra. For example, studies on 4-biphenylcarboxylic acid adsorbed on gold surfaces have shown that the absence of the C-H stretching mode can indicate a flat orientation of the biphenyl rings on the surface. researchgate.net

In hybrid materials and coordination polymers incorporating the biphenyl-4-carboxylate ligand, vibrational spectroscopy can elucidate the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). The separation (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies is often used to infer the coordination type.

Interactive Data Table: Vibrational Frequencies of 4-Biphenylcarboxylic Acid (BCA) and its Functional Groups

| Vibrational Mode | Functional Group | Observed Frequency (cm⁻¹) (FT-IR) | Observed Frequency (cm⁻¹) (FT-Raman) | Reference |

| C-H Stretching | Phenyl Rings | 3059, 3022 | 3062 | tandfonline.com |

| C-C Stretching | Phenyl Rings | 1600, 1580, 1490, 1440 | - | tandfonline.com |

| C-C Bridge Stretching | Biphenyl | ~1280 | ~1280 | researchgate.net |

| C-H In-plane Bending | Phenyl Rings | - | 1368, 1311, 1288, 1230, 1165, 1134, 1131, 1075, 1022 | tandfonline.com |

| O-H Stretching | Carboxylic Acid | 3500-3200 (Hydrogen Bonded) | - | tandfonline.com |

| C=O Stretching | Carboxylic Acid | ~1720 | - | researchgate.net |

| Asymmetric COO⁻ Stretching | Carboxylate Salt | 1550-1610 (General) | - | researchgate.net |

| Symmetric COO⁻ Stretching | Carboxylate Salt | 1400-1450 (General) | - | researchgate.net |

Thermal Analysis for Investigating Decomposition Pathways and Stability of Coordination Polymers and Derivatives

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability and decomposition pathways of "this compound" and related coordination polymers. These analyses provide critical information on dehydration, desolvation, and the ultimate breakdown of the material's structure as a function of temperature.

For coordination polymers derived from biphenyl-4-carboxylic acid, the thermal stability is significantly influenced by the nature of the metal ion and the dimensionality of the structure. nih.govchemicalbook.com Generally, the initial mass loss observed in the TGA thermograms of these materials corresponds to the removal of solvent molecules (e.g., water) that are either coordinated to the metal center or present as guest molecules within the crystal lattice. researchgate.net

Following the removal of solvent molecules, the decomposition of the organic linker, the biphenyl-4-carboxylate moiety, occurs at higher temperatures. The thermal decomposition of alkali metal salts of carboxylic acids, such as the potassium salt of 4-biphenylcarboxylic acid, typically proceeds via decarboxylation. ncert.nic.in The process involves the elimination of carbon dioxide. For aromatic carboxylate salts, this decomposition often requires elevated temperatures.

In the context of coordination polymers, compounds incorporating biphenyl-dicarboxylate ligands have shown high thermal stability, with decomposition of the ligand often commencing at temperatures above 400 °C. researchgate.net The stability is a function of the coordinated metal, with some metals promoting higher thermal stability than others. chemicalbook.com The final decomposition products of such coordination polymers are typically metal oxides. nih.gov

The investigation of the thermal decomposition of "this compound" would likely reveal a multi-step process. The first step would be the loss of any lattice or coordinated water. The major decomposition step would involve the breakdown of the biphenyl-4-carboxylate structure, likely initiated by decarboxylation, at a significantly high temperature, reflecting the stability of the aromatic system.

Interactive Data Table: General Thermal Decomposition Stages for Aromatic Carboxylate-Based Materials

| Decomposition Stage | Typical Temperature Range (°C) | Process | Associated Mass Loss | Reference |

| 1. Desolvation | 50 - 200 | Loss of lattice or coordinated solvent (e.g., water) | Variable, corresponds to solvent content | researchgate.netresearchgate.net |

| 2. Ligand Decomposition | > 400 (for stable CPs) | Decomposition of the organic linker (biphenyl-4-carboxylate) | Major mass loss | researchgate.net |

| 3. Final Residue Formation | High Temperature | Formation of stable inorganic compounds (e.g., metal oxides, carbonates) | Corresponds to the inorganic component | nih.govchemicalbook.com |

Theoretical and Computational Chemistry Studies of Biphenylcarboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. cornell.eduuark.edu By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties, including geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These calculations are crucial for understanding the intrinsic reactivity and stability of biphenylcarboxylate systems.

Research on derivatives of biphenylcarboxylic acid demonstrates the utility of DFT in elucidating molecular structure and properties. For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+ G(d,p) level were used to optimize the molecular structure. The calculated bond lengths, angles, and torsion angles showed good agreement with experimental values obtained from X-ray diffraction. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of DFT studies, as the energy gap between these orbitals is an indicator of chemical reactivity and stability. researchgate.netnih.gov For the aforementioned biphenylcarboxylic acid derivative, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, providing insight into its electronic properties. nih.gov

DFT calculations are also employed to understand reaction mechanisms and chemoselectivity. For example, studies on phosphine-catalyzed reactions of related cyclic ketones have used DFT to map out potential energy surfaces and identify the most favorable reaction pathways. rsc.org Furthermore, DFT is used to investigate the adsorption behavior of molecules on surfaces, which is relevant for applications in materials science and drug delivery. nih.govresearchgate.net The table below summarizes key electronic properties that can be determined for biphenylcarboxylate systems using DFT.

Table 1: Electronic Properties from DFT Calculations

| Property | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Vibrational Frequencies | Correlates with experimental infrared and Raman spectra for structural confirmation. researchgate.net |

Molecular Modeling of Intermolecular Interactions and Supramolecular Recognition

Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. These interactions are fundamental to the processes of supramolecular recognition, where molecules selectively bind to one another through non-covalent forces. beilstein-journals.org For biphenylcarboxylate systems, understanding these interactions is key to predicting their behavior in solution and their ability to form larger, organized structures.

Molecular docking is a prominent molecular modeling technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. bohrium.comajgreenchem.com Studies on biphenyl (B1667301) carboxylic acid derivatives have utilized docking to explore their potential as enzyme inhibitors. bohrium.comresearchgate.netasianpubs.org These simulations reveal the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov By mapping the electron distribution around a molecule, it provides a detailed picture of the close contacts between neighboring molecules. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld analysis revealed the dominant role of specific interactions in the crystal packing. nih.gov The contributions of these interactions are quantified in the table below.

Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Biphenylcarboxylic Acid Derivative

| Interaction Type | Contribution to Crystal Packing |

|---|---|

| H···H | 39.7% |

| H···C / C···H | 39.0% |

| H···O / O···H | 18.0% |

Data from a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov

Supramolecular chemistry also focuses on the design of synthetic receptors that can selectively bind specific guests. nih.gov The carboxylate group, being anionic, is a common target for recognition by synthetic receptors through interactions like hydrogen bonding. nih.gov Molecular modeling plays a crucial role in designing such receptors by predicting their geometry and binding affinity for target carboxylates.

Computational Simulations of Crystal Packing and Lattice Dynamics

Energy minimization techniques using atom-atom potentials are employed to model and predict the crystal structures of molecules like biphenyl. nih.gov These models can describe the subtle interplay of forces that dictates the final crystal packing, including torsional potentials that account for the energy associated with the twisting of the biphenyl rings. nih.gov Such studies have shown that for biphenyl, the crystal packing often involves characteristic rows of cooperatively twisted molecules. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of atomic motions within a crystal, offering insights into lattice dynamics. aip.orgresearchgate.netresearchgate.net These simulations can be used to study phenomena like phase transitions and the adsorption of molecules onto surfaces. nih.govacs.org For aromatic carboxylic acids, MD simulations can reveal how the molecules arrange on a substrate and the dynamics of their movement. aip.orgresearchgate.net

Void analysis within a crystal structure, often performed in conjunction with Hirshfeld surface analysis, quantifies the empty space in the unit cell. mdpi.com A lower void volume generally indicates more efficient and stronger crystal packing. mdpi.com For instance, in one study of a complex organic molecule, the void volume was calculated to be 14.6% of the unit cell, suggesting strong packing. mdpi.com Energy framework calculations, derived from DFT, can further dissect the interaction energies within the crystal, revealing the dominant forces (e.g., dispersion, electrostatic) responsible for the crystal's stability. nih.gov In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dispersion energy was found to be the most significant contributor to the stabilization of the crystal structure. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Biphenylcarboxylic acid potassium salt |

| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The deprotonated form of 4-biphenylcarboxylic acid, the 4-biphenylcarboxylate ligand, is extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). These crystalline materials are constructed from metal ions or clusters linked together by organic molecules. The specific geometry and chemical nature of the 4-biphenylcarboxylate ligand play a direct role in determining the final structure and properties of the resulting framework. Hydrothermal and solvothermal methods are common techniques for synthesizing these materials, where metal salts are reacted with the carboxylic acid ligand, often in the presence of a crystallization mediator. A wide array of CPs have been generated by reacting metal(II) chlorides (such as Co, Mn, Zn, Cd, Cu) with biphenyl-dicarboxylate linkers, leading to diverse architectures ranging from one-dimensional chains to complex three-dimensional frameworks.

Rational Ligand Design for Tunable Porosity and Architecture

The molecular dimensions of the organic linker are a key determinant of the pore size and specific surface area within a MOF. nih.gov The 4-biphenylcarboxylate ligand, being longer than more commonly used linkers like terephthalic acid, is strategically employed to construct MOFs with larger pores and expanded surface areas. nih.govmdpi.com This principle of rational ligand design allows for the deliberate tuning of framework properties for specific applications.

The final architecture can also be controlled by varying synthesis conditions. For example, in the facile one-step hydrothermal synthesis of nickel-based MOFs using 4,4'-biphenyl dicarboxylic acid (BPDC), the reaction temperature can be adjusted to tune the pore size of the resulting nanostructure. mdpi.com Research has shown that a synthesis temperature of 180 °C produces a Ni-BPDC-MOF with a nanoplate morphology, a significant specific surface area, and a broad pore size distribution, highlighting the direct control over the material's porosity. mdpi.com

Furthermore, the introduction of substituents on the biphenyl (B1667301) rings or the use of ancillary ligands alongside the biphenylcarboxylate can direct the formation of specific topologies. The coordination mode of the biphenylcarboxylate ligand can vary, influencing the dimensionality of the framework, leading to structures from 2D layers to interpenetrated 3D systems. frontiersin.org The torsional angle between the two phenyl rings of the ligand is another subtle but critical factor that can dictate the final coordination environment and framework architecture. researchgate.net

Table 1: Influence of Synthesis Conditions on Ni-BPDC-MOF Properties This table presents data on how hydrothermal synthesis temperature affects the physical properties of a Nickel-based Metal-Organic Framework using 4,4'-biphenyl dicarboxylic acid (BPDC) as the organic linker.

| Synthesis Temperature (°C) | Morphology | BET Specific Surface Area (m²/g) | Pore Size Distribution (nm) | Average Pore Diameter (nm) | Reference |

|---|---|---|---|---|---|

| 180 | Nanoplate | 311.99 | 1–40 | ~29.2 | mdpi.com |

Gas Sorption and Separation Performance within Framework Structures

The engineered porosity of MOFs built with biphenylcarboxylate linkers makes them promising candidates for gas storage and separation. The high surface area and tunable pore environment provide ample sites for gas molecules to adsorb. rsc.org MOFs often exhibit superior sorption capacities compared to traditional porous materials like zeolites and activated carbon.

Frameworks incorporating biphenylcarboxylate and its derivatives have demonstrated significant potential for carbon dioxide (CO₂) capture. nih.govacs.org MOFs constructed with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid have shown selective gas adsorption for CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). rsc.org Similarly, certain lanthanide-based MOFs exhibit good CO₂ adsorption at room temperature and moderate selectivity over N₂ and CH₄, with breakthrough experiments successfully demonstrating the separation of CO₂ from a CO₂/N₂ gas mixture. nih.gov The introduction of functional groups, such as amines, via a mixed-ligand strategy can further enhance CO₂ uptake by creating multipoint interactions between the CO₂ molecules and the framework. rsc.org

Table 2: CO₂ Sorption Performance in Biphenyl-Carboxylate-Based MOFs This table summarizes the carbon dioxide uptake capacity and selectivity of various Metal-Organic Frameworks synthesized with biphenyl-dicarboxylate or related ligands.

| MOF System | Ligand(s) | CO₂ Uptake | Conditions | Selectivity Noted | Reference |

|---|---|---|---|---|---|

| [Cd₂(bpydc)₂(DMF)₂·2DMF]n (JMS-3) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 30.89 cm³/g (1.39 mmol/g) | 273 K, 1 atm | Not specified | frontiersin.org |

| [Zn(bpydc)(DMF)·DMF]n (JMS-4) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 16.08 cm³/g (0.71 mmol/g) | 273 K, 1 atm | Not specified | frontiersin.org |

| MOF-592 (Lanthanide-based) | Benzoimidephenanthroline tetracarboxylic acid | Good adsorption | Room temp, low pressure | CO₂/N₂, CO₂/CH₄ | nih.gov |

| UiO-66-AD6 | Terephthalate & Alkanedioate (via exchange) | 34% higher than parent UiO-66 | 298 K | Enhanced CO₂/CH₄ | nih.govresearchgate.net |

Integration into Heterogeneous Catalytic Systems

The well-defined, porous, and crystalline nature of MOFs makes them excellent platforms for heterogeneous catalysis. The metal nodes can act as catalytic sites, and the organic linkers can be functionalized to participate in or influence catalytic reactions. MOFs can serve as hosts to encapsulate catalytically active species or utilize their own framework components as catalysts. nih.govspringernature.commdpi.com

Coordination polymers derived from biphenyl-dicarboxylate linkers have proven to be effective and recyclable heterogeneous catalysts. For instance, a Zn(II)-based CP has been shown to effectively catalyze the Henry reaction. nih.gov In another study, a different zinc(II) CP was a highly active and recoverable catalyst for the cyanosilylation of benzaldehydes, maintaining its structural integrity and activity over multiple cycles. springernature.com Bimetallic MOFs containing biphenyl-based linkers have also been developed, such as a Mo-Fe MOF that demonstrates excellent stability and catalytic activity for the selective oxidation of organic sulfides to sulfoxides under mild conditions. nih.gov Furthermore, MOFs built from functionalized biphenyl-dicarboxylate ligands have shown high catalytic activity for reactions like olefin epoxidation and the cycloaddition of CO₂ with epoxides. researchgate.net

Table 3: Catalytic Applications of Biphenyl-Carboxylate-Based MOFs/CPs This table highlights the use of Metal-Organic Frameworks and Coordination Polymers containing biphenyl-carboxylate ligands as heterogeneous catalysts for various organic transformations.

| Catalyst System | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|

| Zn(II)-CP with Biphenyl-dicarboxylate | Henry Reaction | Effective and recyclable heterogeneous catalyst. | nih.gov |

| Zn(II)-CP with Dicarboxylphenoxy Linker | Cyanosilylation of Benzaldehydes | Highly active and recoverable; stable for at least 4 cycles. | springernature.com |

| Lanthanide-MOF (MOF-590) | Oxidative Carboxylation of Styrene | 96% conversion, 95% selectivity. | nih.gov |

| Mo-Fe Bimetallic MOF | Selective Oxidation of Sulfides | Excellent stability and recyclable catalytic activity. | nih.gov |

| Cu-MOF with Tetramethoxy-biphenyldicarboxylate | Olefin Epoxidation | Up to 99% conversion and 99% selectivity. | researchgate.net |

Supramolecular Assemblies and Controlled Self-Organization

Beyond the rigid lattices of MOFs, the 4-biphenylcarboxylate moiety is a powerful tool for directing the formation of non-covalent supramolecular assemblies. The interplay of hydrogen bonding, π-π stacking, and electrostatic interactions governs the self-organization of these molecules into well-defined architectures in solution and on surfaces.

Development of Hydrogen-Bonded Architectures

The carboxylate group of the 4-biphenylcarboxylate potassium salt is an excellent hydrogen bond acceptor, while its parent acid is both a donor and an acceptor. This functionality is fundamental to building extended hydrogen-bonded networks. In the solid state, carboxylic acids like 4'-hydroxybiphenyl-4-carboxylic acid are known to form dimers and chain structures through extensive hydrogen bonding. mdpi.com A common and robust interaction is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer, a recurrent motif in the crystal engineering of carboxylic acids and their salts. scispace.com The biphenyl unit acts as a rigid spacer, directing the spatial arrangement of these hydrogen bonds, leading to predictable supramolecular patterns such as layers, ribbons, and helical chains. scispace.com Studies on analogous molecules like 4-phosphono-biphenyl-4′-carboxylic acid demonstrate the formation of complex 3D hydrogen-bonded networks, underscoring the propensity of the biphenyl-acid functional group to drive supramolecular assembly. rsc.org

Fabrication of Ordered Nanostructures via Surface-Directed Assembly

The self-assembly of molecules on solid substrates is a cornerstone of nanotechnology, enabling the bottom-up fabrication of ordered nanostructures. The deposition of 4,4'-biphenyl dicarboxylic acid (BDA) onto metal surfaces, such as silver, has been investigated as a model system for surface-directed assembly. The process is governed by a delicate balance between molecule-substrate interactions and intermolecular forces.

On a silver surface, BDA molecules can organize into several different structural phases. mdpi.com The formation of these phases is highly dependent on factors like surface coverage and temperature, and can involve on-surface chemical reactions, specifically the sequential deprotonation of the carboxylic acid groups. mdpi.com The crystallographic orientation of the substrate surface (e.g., Ag(111) vs. Ag(100)) critically influences the growth kinetics and the structure of the resulting molecular layers. mdpi.com This research provides fundamental insights into controlling the functionalization of surfaces at the molecular level, which is essential for developing advanced electronic and sensing devices.

Contributions to Polymer Chemistry and Advanced Composites

The potassium salt of 4-biphenylcarboxylic acid serves as a versatile component in the field of polymer science, contributing to the enhancement of polymer properties and the creation of novel composite materials. Its rigid biphenyl structure and the presence of the carboxylate group allow it to interact with polymer chains in various ways, influencing their macroscopic properties.

Modulation of Thermal Stability in Polymeric Systems

Table 1: Illustrative Thermal Properties of Polymers with Rigid Aromatic Moieties

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td) (°C) |

| Polyimide with Naphthalene-Biphenyl Diamine | 280 - 320 | 533 - 583 researchgate.net |

| Polyamide with Naphthalene-Biphenyl Diamine | 250 - 290 | 505 - 520 researchgate.net |

This table provides representative data for polymers containing structural elements similar to 4-biphenylcarboxylic acid to illustrate the effect on thermal properties.

Development of Liquid Crystal Polymers Exhibiting Unique Mesophase Behavior

The rigid, rod-like structure of the biphenyl group is a fundamental component in the design of liquid crystal (LC) materials. The incorporation of moieties like 4-biphenylcarboxylic acid can induce or modify the mesophase behavior of polymers. scielo.br The mesophase is an intermediate state between a crystalline solid and an isotropic liquid, and its characteristics are crucial for applications in displays and sensors. nih.govnih.gov

Research into side-chain liquid-crystalline polyacrylates has shown that the introduction of biphenyl mesogenic units leads to the formation of smectic mesophases. scielo.br For example, polyacrylates with a biphenyl-based mesogen have been observed to exhibit an enantiotropic Smectic A (SmA*) phase. scielo.br The specific nature of the linking group and the terminal chiral chain can further influence the type and temperature range of the mesophase. The potassium salt of 4-biphenylcarboxylic acid, when incorporated into a polymer backbone, could lead to the formation of ionomeric liquid crystal polymers, where the ionic interactions of the potassium carboxylate groups provide an additional level of structural organization, potentially leading to novel mesophase behaviors.

Synthesis of Advanced Nanocomposite Materials

4-Biphenylcarboxylic acid potassium salt can be utilized in the synthesis of advanced nanocomposite materials, acting as a surface modifier or a structure-directing agent. techscience.com The carboxylate group can bind to the surface of inorganic nanoparticles, such as metal oxides, while the biphenyl group provides compatibility with a polymer matrix. This surface modification can improve the dispersion of nanoparticles within the polymer, leading to enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite. nih.govmdpi.commdpi.com

In one method of synthesis, a reprecipitation technique can be employed where the rapid injection of a molecular solution into a miscible non-solvent induces the nucleation and growth of nanoparticles. techscience.com The presence of a capping agent like this compound during this process can control the size and stability of the forming nanoparticles. Furthermore, the use of molten salt assisted synthesis has been shown to be an effective method for producing nanocomposites, where the salt can act as a template or a flux to facilitate the desired reactions and prevent the formation of unwanted byproducts. nih.gov

Application in Energy Materials Research

The unique electronic and ionic properties of this compound make it a candidate for application in the burgeoning field of energy materials, particularly in the development of next-generation solar cells.

Role in Defect Passivation for High-Efficiency Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable progress in power conversion efficiency; however, defects at the grain boundaries and surfaces of the perovskite layer can act as non-radiative recombination centers, limiting device performance and stability. researchgate.netjos.ac.cnresearchgate.net Additive engineering, which involves incorporating specific compounds into the perovskite precursor solution, has emerged as a powerful strategy to passivate these defects. jos.ac.cnnih.gov

Organic potassium salts, in general, have been shown to be effective passivating agents. researchgate.netnih.gov The carboxylate group of a molecule like 4-biphenylcarboxylic acid can coordinate with uncoordinated lead (Pb²⁺) ions, which are common defect sites in lead-halide perovskites. Simultaneously, the potassium cation (K⁺) can interact with halide vacancies. This dual-action passivation can significantly reduce the defect density in the perovskite film, leading to improved charge carrier lifetimes and higher open-circuit voltages (Voc). While direct studies on this compound are emerging, related potassium-containing organic compounds have demonstrated the ability to enhance power conversion efficiencies and improve the long-term stability of PSCs. researchgate.netnih.govnih.gov

Table 2: Effect of Potassium-Based Additives on Perovskite Solar Cell Performance

| Additive | Role | Impact on Performance |

| Organic Potassium Salts researchgate.net | Defect Passivation | Enhanced power conversion efficiency and stability researchgate.net |

| Oxamic Acid Potassium Salt nih.gov | Bifunctional Additive | Increased power conversion efficiency from 19.98% to 23.02% nih.gov |

| (4-methoxyphenyl) potassium trifluoroborate jos.ac.cn | Defect Passivation | Reduced non-radiative recombination and improved device performance jos.ac.cn |

This table showcases the impact of similar potassium-based compounds on perovskite solar cell performance, indicating the potential of this compound.

Optimization of Energy Level Alignment at Device Interfaces

The efficient extraction and transport of charge carriers (electrons and holes) in a solar cell are critically dependent on the energy level alignment at the interfaces between different layers of the device. scholaris.caresearchgate.netresearchgate.netscholaris.ca Mismatched energy levels can create barriers to charge extraction, leading to performance losses.

Catalytic Research and Ligand Design Using Biphenylcarboxylates

Development of Biphenylcarboxylate Ligands for Homogeneous Catalysis

Biphenylcarboxylate-based ligands have been instrumental in advancing homogeneous catalysis, particularly in palladium-catalyzed reactions. The biphenyl (B1667301) framework allows for the synthesis of ligands with tailored steric and electronic properties, which are crucial for optimizing catalytic activity and selectivity.

Enhancing Efficiency in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center. Biphenyl-based ligands have been shown to be highly effective in this context.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps by influencing the electron density at the metal center and the steric environment around it.

| Catalytic Cycle Step | Role of Ligand |

| Oxidative Addition | The electron-donating ability of the ligand facilitates the oxidative addition of the organic halide to the Pd(0) center. |

| Transmetalation | The ligand's steric bulk can influence the rate of transmetalation by promoting the formation of the required intermediate. |

| Reductive Elimination | The ligand must allow for the facile reductive elimination of the product to regenerate the active Pd(0) catalyst. |

While research has extensively focused on phosphine-based biphenyl ligands, the carboxylate moiety in 4-biphenylcarboxylic acid can also play a role in catalyst design, potentially as an ancillary ligand or as part of a larger, more complex ligand structure. For instance, the synthesis of various biphenyl carboxylic acids has been achieved through Suzuki-Mieuxa coupling, highlighting the compatibility of the carboxyl group with the reaction conditions. researchgate.netresearchgate.net

Design of Chiral Biphenyl-Based Ligands for Enantioselective Transformations

The inherent atropisomerism of substituted biphenyls makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. By introducing chirality in the biphenyl backbone, enantioselective transformations can be achieved, leading to the synthesis of single-enantiomer products.

The design of these ligands often involves the strategic placement of bulky groups at the ortho positions of the biphenyl linkage to restrict rotation and create a stable chiral environment. While 4-biphenylcarboxylic acid itself is not chiral, it can be a crucial starting material for the synthesis of more complex, chiral biphenyl ligands. The carboxylate group can be used as a handle for further functionalization to introduce chiral auxiliaries or other coordinating groups.

The development of diverse, adjustable, axially chiral biphenyl ligands has been a significant area of research. researchgate.netnih.gov These ligands have been successfully applied in a variety of enantioselective reactions, including asymmetric additions to aldehydes and palladium-catalyzed cycloadditions. researchgate.netnih.gov The general principle involves creating a chiral pocket around the metal center, which forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.

Heterogeneous Catalysis facilitated by Biphenylcarboxylate-Based Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net Biphenylcarboxylates, such as 4-biphenylcarboxylic acid, are excellent candidates for use as organic linkers in the synthesis of these materials due to their rigidity and ability to form stable, porous frameworks. mdpi.com

These porous materials can act as heterogeneous catalysts, offering several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recyclability. The catalytic activity of these materials can arise from the metal nodes, the organic linkers, or from catalytically active species encapsulated within the pores.

For example, coordination polymers built with biphenylcarboxylate linkers can be designed to have open metal sites that can act as Lewis acids. researchgate.net Furthermore, catalytically active metal nanoparticles, such as palladium, can be incorporated into the framework to create highly efficient and reusable heterogeneous catalysts for reactions like the Suzuki-Miyaura coupling. researchgate.net

Mechanistic Studies of Catalytic Reaction Pathways

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies of palladium-catalyzed cross-coupling reactions have provided valuable insights into the roles of the catalyst, ligands, and other reaction components. researchgate.netscispace.comnih.gov

For biphenylcarboxylate-based ligands, mechanistic studies would focus on how the electronic and steric properties of the biphenyl unit and the coordinating carboxylate group affect each step of the catalytic cycle. For instance, the electron-donating or -withdrawing nature of substituents on the biphenyl rings can modulate the reactivity of the palladium center.

Advanced Solid State Chemistry and Crystal Engineering

Strategies for Crystal Engineering of 4-Biphenylcarboxylic Acid Derivatives

Crystal engineering is the rational design of functional solid materials by controlling the assembly of molecular building blocks through intermolecular interactions. For 4-biphenylcarboxylic acid and its derivatives, several strategies are employed to guide the formation of desired crystal structures with specific properties.

A primary strategy involves the use of the carboxylate group to form robust supramolecular synthons. Carboxylic acids are excellent hydrogen bond donors and acceptors, readily forming predictable hydrogen-bonded dimers. researchgate.net In the case of 4-biphenylcarboxylic acid salts, the carboxylate anion acts as a versatile ligand, coordinating with metal cations in various modes (monodentate, bidentate chelating, bidentate bridging). The choice of the metal cation significantly influences the resulting crystal packing and dimensionality of the structure. For instance, studies on alkali metal salts of other carboxylic acids, such as 4-hydroxybenzoic acid, have revealed a remarkable diversity in coordination, leading to the formation of layered structures, helical chains, and three-dimensional networks. unimelb.edu.aunih.govnih.gov Although specific crystal structure data for 4-biphenylcarboxylic acid potassium salt is not extensively detailed in publicly accessible databases, the principles observed in related structures can be applied. The potassium ion, with its specific ionic radius and coordination preferences, is expected to interact with the carboxylate oxygen atoms, leading to distinct packing arrangements compared to other alkali metal salts.

Another key strategy is the functionalization of the biphenyl (B1667301) unit. By introducing substituents at various positions on the biphenyl rings, it is possible to introduce other non-covalent interactions, such as halogen bonding, π-π stacking, and C-H···π interactions, which can direct the crystal packing. arabjchem.orgresearchgate.net These interactions, in concert with the primary coordination bonds of the carboxylate group, provide a powerful toolkit for fine-tuning the solid-state architecture. The planarity of the biphenyl system can also be influenced by bulky substituents in the ortho positions, leading to atropisomerism and chiral crystal structures. youtube.com

The following table summarizes key strategies in the crystal engineering of biphenyl carboxylic acid derivatives:

| Strategy | Description | Key Interactions | Potential Outcome |

| Metal-Carboxylate Coordination | Utilization of the carboxylate group to coordinate with metal ions. | Ionic and coordination bonds | Formation of metal-organic frameworks (MOFs), coordination polymers with varying dimensionality. |

| Supramolecular Synthons | Employment of predictable non-covalent interactions. | Hydrogen bonding (acid dimers, acid-base pairs), halogen bonding. | Controlled assembly of molecules into tapes, sheets, or 3D networks. researchgate.netsci-hub.box |

| Functional Group Modification | Introduction of specific functional groups onto the biphenyl backbone. | π-π stacking, C-H···π interactions, dipole-dipole interactions. | Tuning of electronic and photophysical properties, control over crystal packing. |

| Solvent-Directed Assembly | Use of different solvents during crystallization. | Solute-solvent interactions, hydrogen bonding with solvent molecules. | Formation of different polymorphs or solvates (pseudopolymorphs). researchgate.net |

Exploration of Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry, particularly for pharmaceuticals and functional materials, as different polymorphs can exhibit distinct physical and chemical properties. nih.gov For 4-biphenylcarboxylic acid and its salts, polymorphism can arise from different packing arrangements of the molecules or ions in the crystal lattice, or from conformational differences in the biphenyl group.

Studies on related biphenyl systems have demonstrated the existence of solvent-induced polymorphism, where crystallization from different solvents leads to the formation of different crystal structures. researchgate.net This is often due to the solvent's ability to influence nucleation and growth kinetics or to be incorporated into the crystal structure, leading to pseudopolymorphism (solvates and hydrates). For example, in the case of alkali metal salts of 4-hydroxybenzoic acid, various hydrated forms have been isolated and structurally characterized, demonstrating the significant role of water molecules in stabilizing the crystal lattice through hydrogen bonding. unimelb.edu.aunih.govnih.gov

While specific studies on the polymorphism of this compound are not widely reported, it is reasonable to expect that this compound could exhibit polymorphism. The flexibility of the K-O coordination and the potential for different packing motifs of the biphenyl groups could lead to multiple crystalline forms. The investigation of polymorphism would typically involve screening through various crystallization techniques (e.g., slow evaporation from different solvents, cooling crystallization, and grinding) and characterization by methods such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. nih.gov

Pseudopolymorphism, in the form of hydrates, is also a strong possibility for this compound, given the hygroscopic nature of many potassium salts. The presence of water molecules can significantly alter the crystal structure and, consequently, the material's properties.

Modulation of Solid-State Properties through Cocrystallization and Salt Formation

Cocrystallization and salt formation are powerful techniques to modify the physicochemical properties of solid compounds without altering their chemical identity. scispace.com A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions, while a salt involves proton transfer between an acidic and a basic component.

For 4-biphenylcarboxylic acid, cocrystallization with various coformers can lead to new solid forms with tailored properties. The selection of a coformer is typically based on its ability to form robust supramolecular synthons with the target molecule. scispace.com For instance, pyridine-containing molecules can form strong N-H···O or O-H···N hydrogen bonds with the carboxylic acid group of 4-biphenylcarboxylic acid. researchgate.netsci-hub.box The resulting cocrystals can exhibit different solubilities, melting points, and mechanical properties compared to the parent compound.

Salt formation, by reacting 4-biphenylcarboxylic acid with a base, such as potassium hydroxide (B78521), leads to the formation of the corresponding carboxylate salt. The properties of the resulting salt are determined by the nature of the counterion. The formation of this compound is a clear example of this strategy. While detailed studies on the modulation of its properties are scarce, research on other pharmaceutical salts has shown that the choice of the counterion can significantly impact solubility, dissolution rate, and stability. rsc.org

The combination of salt formation and cocrystallization can lead to the creation of salt cocrystals. These are ionic cocrystals where a salt is cocrystallized with a neutral coformer. This approach further expands the possibilities for tuning the solid-state properties of 4-biphenylcarboxylic acid derivatives.

The following table provides a hypothetical comparison of the potential properties of 4-biphenylcarboxylic acid and its potassium salt, based on general principles of solid-state chemistry.

| Property | 4-Biphenylcarboxylic Acid | This compound | Rationale for Difference |

| Melting Point | 220-225 °C chemicalbook.com | Likely higher | Ionic compounds generally have higher melting points than their corresponding neutral acids due to strong electrostatic interactions. |

| Aqueous Solubility | Low chemicalbook.com | Expected to be higher | The ionic nature of the salt typically leads to increased solubility in polar solvents like water compared to the neutral carboxylic acid. |

| Crystal Packing | Dominated by hydrogen-bonded acid dimers. | Dominated by ionic K-O coordination and ion-dipole interactions. | The fundamental interactions governing the crystal lattice are different, leading to distinct packing arrangements. |

Future Research Directions and Emerging Paradigms

Exploration of Multicomponent Systems and Hybrid Functional Materials

The rigid biphenyl (B1667301) backbone and the carboxylate functional group of 4-biphenylcarboxylic acid potassium salt make it an exceptional candidate for constructing ordered, functional materials. A significant future direction lies in the systematic exploration of its role in multicomponent systems, such as co-crystals and coordination polymers. Research into related phosphonate-carboxylate ligands based on the rigid biphenyl system has demonstrated versatile coordination behaviors with various metals, forming complex 2D and 3D networks. rsc.org The study of these systems, where layers of metal-oxygen polyhedra are interconnected by biphenyl linkers, provides a roadmap for investigating how 4-biphenylcarboxylate can be used to create novel materials with predictable topologies and properties. rsc.org

Furthermore, the creation of organic-inorganic hybrid materials represents a promising frontier. By combining the biphenylcarboxylate moiety with inorganic components, researchers can design materials that synergize the properties of both, such as the processability and luminescence of the organic part with the magnetic or electronic properties of the inorganic part. Future work should focus on reacting this compound with various metal centers to create new coordination polymers, investigating their structural diversity and potential applications in areas like gas sorption and catalysis. rsc.org

| Component A | Component B | Resulting System Type | Potential Properties | Reference |

| 4-Biphenylcarboxylic acid | Metal Ions (e.g., Zn, Cd, Hg) | Coordination Polymer | Luminescence, Porosity, Catalysis | rsc.org |

| 4-Biphenylcarboxylic acid | Co-former Molecule | Co-crystal | Modified Solubility, Stability | |

| Biphenyl Derivative | Inorganic Nanoparticle | Hybrid Material | Magnetic, Optical, Electronic |

This table presents potential multicomponent systems based on research into related biphenyl compounds.

Integration of Biphenylcarboxylate-Based Structures into Advanced Functional Devices

The unique electronic and structural properties of the biphenyl unit are central to its potential use in advanced devices. A major emerging application is in energy storage, particularly for sodium-ion batteries (NIBs). Recent studies on biphenyl carboxylate derivatives have shown their potential as anode materials for NIBs, offering a sustainable and low-cost alternative to traditional inorganic materials. acs.org Future research should systematically synthesize and evaluate derivatives of 4-biphenylcarboxylic acid for their electrochemical performance, including their discharge-charge behavior, capacity, and cycling stability when used as electrode materials. acs.org DFT calculations can be employed to predict the most promising derivatives by analyzing parameters like dihedral angles and energy gaps upon sodiation. acs.org

In the realm of optoelectronics, biphenyl-containing molecules are already established for their role in devices like Organic Light-Emitting Diodes (OLEDs). The rigid structure of the biphenylcarboxylate ligand can be functionalized to tune its photophysical properties, such as fluorescence emission. Investigations into the luminescent properties of coordination polymers formed from related ligands have shown intense emissions, suggesting that materials derived from 4-biphenylcarboxylic acid could be developed for sensing or lighting applications. rsc.org

Continued Emphasis on Green Synthesis Routes and Sustainable Chemical Practices

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. Future work on 4-biphenylcarboxylic acid and its derivatives must prioritize green chemistry principles. A key area of development is the use of advanced catalytic systems for its synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the biphenyl C-C bond, and recent innovations have made this process greener. lookchem.com

Research has demonstrated the successful synthesis of biphenyl carboxylic acids using water-soluble, fullerene-supported palladium nanocatalysts. dntb.gov.uaresearchgate.net This approach allows the reaction to proceed at room temperature in water, with high yields and the ability to recycle the catalyst multiple times without significant loss of activity. researchgate.net Another green modification of the Suzuki coupling involves an inverse biphasic system, where the reactants and products are in an aqueous phase while the palladium catalyst is in an organic phase, which can also be recycled. scirp.org The adoption of these methods for the large-scale production of 4-biphenylcarboxylic acid would significantly reduce waste and reliance on harsh organic solvents. scirp.orgacs.org

| Catalytic System | Reactants | Solvent | Key Advantage | Reference |

| Fullerene-supported PdCl₂ | 4-Bromobenzoic acid, Phenylboronic acid | Water | Room temp, high yield, recyclable catalyst | dntb.gov.uaresearchgate.net |

| Pd/C | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acid | MeOH/H₂O | Low Pd contamination, scalable | acs.org |

| Inverse Biphasic System (Pd catalyst) | Halobenzoic acids, Aryl boronic acids | Water/Organic | Recyclable catalyst/solvent phase | scirp.org |

This table summarizes green synthesis conditions reported for producing biphenyl carboxylic acids.

Discovery of Novel Reactivity and Transformation Pathways for Biphenylcarboxylate Derivatives

Expanding the chemical toolbox for modifying 4-biphenylcarboxylic acid is crucial for accessing new derivatives with unique properties. Future research should focus on exploring novel reaction pathways that go beyond simple esterification or amidation. For instance, the carboxylate group can be used as a directing group in C-H activation reactions to functionalize the biphenyl core at specific positions, opening up avenues to complex, multi-substituted molecules.

Furthermore, the synthesis of novel carboxamide compounds from related building blocks has yielded molecules with significant biological activities, including herbicidal and antifungal properties. nih.gov This suggests a promising research direction in synthesizing a library of amide derivatives of 4-biphenylcarboxylic acid and screening them for applications in agrochemicals or pharmaceuticals. The structure-activity relationships (SAR) of these new compounds could be investigated to guide the design of more potent and selective agents. nih.gov The transformation of the carboxylic acid into other functional groups using organometallic reagents, such as organolithium compounds, also presents a viable pathway for creating new precursors for polymers and advanced materials. wikipedia.org The development of novel triphenyltin(IV) compounds with carboxylato ligands has also shown promise in creating potential anticancer drug candidates with unique polymeric structures. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-biphenylcarboxylic acid potassium salt?

Methodological Answer:

- Synthesis : Start with 4-biphenylcarboxylic acid (CAS 92-92-2), synthesized via oxidation of biphenyl derivatives. A common route involves reacting biphenyl with chloroacetyl chloride, followed by oxidation with potassium permanganate (KMnO₄) under acidic conditions . Neutralize the free acid with potassium hydroxide (KOH) to form the potassium salt.

- Purification : Recrystallize the potassium salt from ethanol or ether due to its solubility in polar organic solvents but low solubility in cold water. Use vacuum filtration to isolate crystalline products, and confirm purity via melting point analysis (expected range: 225–229°C) .

Q. How should researchers characterize this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Respiratory Protection : Use P95 respirators in dusty environments to mitigate inhalation risks (H335) .

- Waste Disposal : Collect organic waste in labeled containers for licensed disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported solubility data?

Methodological Answer:

-

Documented Discrepancies :

Source Solubility in Water Conditions 0.03 g/L (slightly soluble in hot water) 25°C, hot vs. cold Insoluble in water Unspecified temperature -

Resolution : Systematically test solubility at controlled temperatures (e.g., 25°C, 50°C, 80°C) using gravimetric analysis. Report conditions explicitly to avoid ambiguity .

Q. How can this compound be utilized in designing coordination polymers for adsorption studies?

Methodological Answer:

- Experimental Design :

- Ligand Preparation : Deprotonate 4-biphenylcarboxylic acid with KOH to enhance metal-binding capacity.

- Metal Coordination : React with Zn(II) or other transition metals in ethanol/water mixtures. Use hydrothermal methods for crystalline polymer formation .

- Adsorption Testing : Evaluate methyl orange removal efficiency via UV-Vis spectroscopy, comparing surface area (BET analysis) and pore structure (SEM) .

Q. How stable is this compound under varying experimental conditions?

Methodological Answer:

Q. How should researchers address discrepancies in reported melting points?

Methodological Answer:

Q. How can environmental impact be assessed despite limited ecotoxicological data?

Methodological Answer:

- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradability and bioaccumulation potential based on logP (~3.05) .

- Experimental Mitigation : Test toxicity on model organisms (e.g., Daphnia magna) at varying concentrations, adhering to OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.